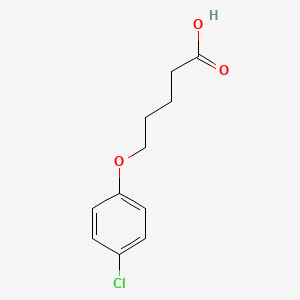

5-(4-Chloro-phenoxy)-pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZDRIPLJUPMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369562 | |

| Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-55-0 | |

| Record name | 5-(4-Chlorophenoxy)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 5-(4-chlorophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Phenoxyalkanoic Acid Derivatives Research

Phenoxyalkanoic acids are a well-established class of organic compounds characterized by a phenoxy group linked to an alkanoic acid. This structural motif has been the foundation for a wide range of biologically active molecules. Historically, they are most famously recognized for their application as auxinic herbicides. nih.govnih.gov Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) have been used extensively in agriculture to control broadleaf weeds. nih.govnih.gov Their mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. nih.govnih.gov

The biological activity of phenoxyalkanoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, as well as the length and branching of the alkanoic acid chain. Research in this area has explored how these variations influence the herbicidal selectivity and efficacy of these compounds. nih.govnih.gov Beyond herbicidal applications, the phenoxyalkanoic acid scaffold has been investigated for other biological activities. For instance, derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov More recently, this scaffold has been explored in the context of metabolic diseases, with some derivatives showing activity as agonists for free fatty acid receptors.

Table 1: Examples of Phenoxyalkanoic Acid Derivatives and their Primary Research Focus

| Compound Name | Primary Research Focus |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicidal activity |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Herbicidal activity |

| Dichlorprop | Herbicidal activity (chiral-specific) nih.gov |

| Mecoprop | Herbicidal activity (chiral-specific) nih.gov |

| Phenoxyacetic acid derivatives | Anti-inflammatory and analgesic activities nih.gov |

Significance of Chlorinated Phenoxy Moieties in Bioactive Chemical Entities

The incorporation of chlorine atoms into a phenoxy moiety is a common strategy in medicinal chemistry and drug discovery to modulate the biological and physicochemical properties of a molecule. The presence of a chlorine atom can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

In the context of phenoxyalkanoic acids, chlorination of the phenyl ring is a key determinant of their herbicidal activity. nih.gov The position of the chlorine atom affects the molecule's electronic properties and its ability to fit into the active site of target proteins. nih.gov For example, studies on phenoxyacetic acid derivatives have shown that di-substituted chlorinated compounds exhibit higher cytotoxicity compared to their mono-substituted or non-chlorinated counterparts. nih.gov The 4-position on the phenyl ring is a common site for chlorination in this class of compounds.

The introduction of a chlorine atom can also prevent metabolic hydroxylation at that position, thereby increasing the compound's in vivo half-life. This is a crucial consideration in the design of long-acting drugs. Furthermore, the electron-withdrawing nature of chlorine can alter the pKa of the carboxylic acid group, which in turn affects the compound's absorption, distribution, and excretion characteristics.

Historical and Current Perspectives on Pentanoic Acid Scaffolds in Academic Chemical Biology

Established Synthetic Routes to Phenoxy-Pentanoic Acid Scaffolds

The construction of the fundamental phenoxy-pentanoic acid structure can be achieved through several reliable synthetic pathways. These methods typically involve the formation of the ether linkage and the elaboration of the carboxylic acid chain.

Strategies Involving Ester Hydrolysis to Yield Carboxylic Acids

A common and final step in the synthesis of phenoxy-pentanoic acids is the hydrolysis of a corresponding ester precursor. This transformation is typically achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is frequently employed due to its generally irreversible nature and the ease of product separation. The ester is heated under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. This process yields the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the final carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used. The ester is heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. While effective, this method can sometimes be slower than alkaline hydrolysis.

A general representation of ester hydrolysis is shown below:

Carbon-Alkylation Approaches for Establishing the Pentanoic Acid Backbone

Carbon-alkylation strategies are fundamental to building the five-carbon pentanoic acid chain and attaching it to the phenoxy moiety. The Williamson ether synthesis and malonic ester synthesis are two prominent examples of this approach.

Williamson Ether Synthesis: This classical method is widely used to form the ether linkage between the 4-chlorophenol (B41353) and the pentanoic acid backbone. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of 4-chlorophenol with a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then displaces a halide from a 5-halopentanoate ester in an SN2 reaction. The resulting ester is subsequently hydrolyzed to yield 5-(4-chloro-phenoxy)-pentanoic acid. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination side reactions. masterorganicchemistry.com

A representative scheme for the Williamson ether synthesis in this context is as follows:

Malonic Ester Synthesis: This versatile method provides a route to the pentanoic acid chain starting from diethyl malonate. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comchemicalnote.com The α-protons of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stable enolate. This enolate then acts as a nucleophile, reacting with a suitable electrophile. To synthesize a phenoxy-pentanoic acid derivative, the enolate can be reacted with a precursor containing the 4-chlorophenoxy group and a leaving group. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields the desired carboxylic acid. masterorganicchemistry.comchemistrysteps.comchemicalnote.com

A general outline of the malonic ester synthesis is depicted below:

Homologation Reactions in Pentanoic Acid Synthesis

Homologation reactions offer a strategy to extend a carbon chain by a single carbon atom. The Arndt-Eistert synthesis is a classic example of such a transformation and can be applied to the synthesis of pentanoic acid derivatives from the corresponding butanoic acid precursors. youtube.comnrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org

The Arndt-Eistert reaction begins with the conversion of a carboxylic acid to its acid chloride. Treatment of the acid chloride with diazomethane (B1218177) yields a diazoketone. In the presence of a catalyst, typically a silver salt, the diazoketone undergoes a Wolff rearrangement to form a ketene (B1206846). This reactive ketene is then trapped by a nucleophile, such as water, to produce the one-carbon homologated carboxylic acid. youtube.comnrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org This method preserves the stereochemistry at the chiral center if one is present. libretexts.org

The general sequence of the Arndt-Eistert homologation is illustrated here:

Advanced Synthetic Techniques for Structural Diversification

To introduce greater complexity and control over the molecular architecture of phenoxy-pentanoic acids, more advanced synthetic techniques are employed. These methods allow for the stereoselective synthesis of chiral derivatives and the targeted modification of functional groups.

Stereoselective Synthesis of Chiral Phenoxy-Pentanoic Acid Derivatives

The synthesis of enantiomerically pure or enriched chiral phenoxy-pentanoic acids is of significant interest, often requiring the use of chiral auxiliaries to direct the stereochemical outcome of key reactions.

One powerful strategy involves the stereoselective alkylation of chiral enolates. researchgate.netbohrium.com Chiral auxiliaries, such as Evans oxazolidinones or pseudoephenamine, can be attached to a carboxylic acid derivative to form a chiral imide. organicchemistrydata.orgyork.ac.uknih.govnih.gov Deprotonation of this imide with a suitable base generates a chiral enolate. The chiral auxiliary then sterically directs the approach of an incoming electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.netbohrium.comuwo.ca After the alkylation step, the chiral auxiliary can be cleaved and recovered, yielding the desired chiral carboxylic acid derivative. york.ac.uknih.gov The stereochemical outcome of these reactions can often be predicted based on the Zimmerman-Traxler model for the transition state.

An example of this approach using an Evans oxazolidinone is shown below:

Functional Group Interconversions on Phenoxy and Pentanoic Acid Moieties

Functional group interconversions (FGIs) are crucial for modifying the phenoxy and pentanoic acid portions of the molecule, allowing for the synthesis of a diverse range of analogues.

Modifications to the phenoxy ring can include the introduction of additional substituents or the alteration of existing ones. For instance, halogenation of the aromatic ring can be achieved using various halogenating agents.

On the pentanoic acid chain, the carboxylic acid itself can be converted into other functional groups such as esters, amides, or alcohols through standard transformations. Furthermore, α-halogenation of the carboxylic acid can be accomplished, for example, through the Hell-Volhard-Zelinsky reaction, which proceeds via the formation of an acid halide intermediate. nih.govntu.edu.sg This introduces a handle for further synthetic manipulations.

The following table summarizes some key functional group interconversions:

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride |

| Carboxylic Acid | R'OH, H⁺ | Ester |

| Carboxylic Acid | 1. SOCl₂ 2. R'₂NH | Amide |

| Carboxylic Acid | 1. PBr₃ 2. Br₂ | α-Bromo Carboxylic Acid |

| Phenol | Alkyl Halide, Base | Ether |

Green Chemistry Principles Applied to the Synthesis of Related Pentanoic Acid Derivatives

The application of green chemistry principles to the synthesis of pentanoic acid derivatives is an area of growing interest, driven by the need for more sustainable and environmentally benign chemical processes. nih.gov These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govmdpi.com Key strategies include the use of alternative energy sources like microwave irradiation, biocatalysis, and phase-transfer catalysis to create more efficient and selective reactions. youtube.comnih.govmdpi.com

One prominent green approach is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and increase yields compared to conventional heating methods. youtube.commdpi.com For instance, the Ullmann condensation, a classic method for forming diaryl ethers, traditionally requires high temperatures (120–250°C) and long reaction times. researchgate.net However, by employing microwave irradiation, the synthesis of substituted 2-phenoxybenzoic acid derivatives can be achieved in significantly shorter times (e.g., 3 minutes) and with high yields (e.g., 83%) under solvent-free conditions. researchgate.net This method avoids the need for high-boiling solvents and can even proceed without a co-catalyst like pyridine. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Ullmann Condensation for 2-Phenoxybenzoic Acid Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Extended periods | 3 minutes |

| Temperature | 120–250°C | Not specified, 560 W power |

| Solvent | High-boiling solvents (e.g., amyl alcohol) | Solvent-free |

| Yield | Varies | 83% |

Data sourced from Pellón, R. F., et al. (2005). researchgate.net

Biocatalysis represents another cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. nih.gov Nitrilases, for example, catalyze the hydrolysis of organonitriles directly to carboxylic acids, offering a green alternative to harsh chemical hydrolysis methods. acs.org Research has demonstrated the use of nitrilase libraries to identify enzymes that can produce single-enantiomer carboxylic acids with high yields and enantiomeric excess. acs.org For example, the conversion of an aryllactic acid precursor using a specific nitrilase resulted in an 84% isolated yield and 96% enantiomeric excess. acs.org Furthermore, biocatalytic esterification using immobilized lipase (B570770) has been successfully employed to synthesize branched esters from pentanoic acid derivatives in a solvent-free medium, achieving over 99% conversion in 6 hours at 80°C. nih.gov

Table 2: Biocatalytic Synthesis of a Branched Diester Using 2-Methylpentanoic Acid

| Biocatalyst Conc. (% w/w) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 1.25 | 8 | 87.66 |

| 2.5 | 6 | 99 |

| 5 | 4 | >99 |

This process involves the reaction of 2-methylpentanoic acid and 1,10-decanediol. Data sourced from a 2024 study on enzymatic synthesis of biolubricants. nih.gov

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. mdpi.comyoutube.com This avoids the need for expensive or hazardous solvents that can dissolve all reactants. youtube.com Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts, shuttling a reactant from one phase to another where the reaction occurs. youtube.comyoutube.com This methodology is applicable to a wide range of reactions, including alkylations and etherifications, and is noted for improving reaction rates and selectivity. mdpi.comyoutube.com The use of ionic liquids as phase-transfer catalysts is also an emerging area, offering further sustainable options. mdpi.com

Other green methodologies being explored include electro-oxidation , which offers an environmentally friendly pathway for synthesizing aryl carboxylic acids without the need for transition metal catalysts or high temperatures, achieving yields up to 90%. organic-chemistry.org Additionally, the use of environmentally benign and biodegradable deep eutectic solvents, such as a choline (B1196258) chloride-oxalic acid mixture, has been shown to act as an efficient catalyst and reaction medium for multi-component reactions. nih.gov These diverse approaches highlight the ongoing efforts to align the synthesis of valuable chemical compounds with the principles of sustainability. nih.gov

Receptor Binding and Activation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. This section examines the potential of this compound to interact with specific receptors, based on studies of structurally related compounds.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Pathways

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. PPARα, in particular, is a key regulator of lipid metabolism. While direct studies on this compound are not prevalent, research on analogous phenoxyacetic and phenoxy-pentanoic acid derivatives suggests potential interaction with PPARs.

For instance, certain phenoxyacetic acids have been identified as subtype-selective and potent human PPARδ partial agonists. nih.gov This indicates that the phenoxyacetic acid scaffold can be accommodated within the ligand-binding pocket of PPARs. The general structure of PPAR agonists often includes a carboxylic acid head group, a linker, and a hydrophobic tail, a pattern that this compound fits.

Furthermore, studies on compounds like bezafibrate (B1666932) (2-(4-{2-[(4-chlorophenyl)formamido]ethyl}phenoxy)-2-methylpropanoic acid) and gemfibrozil (B1671426) (5-(2,5-dimethylphenoxy)-2,2-dimethyl-pentanoic acid) have demonstrated their action as PPARα agonists. nih.gov The activation of PPARα by such molecules is a proposed mode of action for their effects on lipid levels. nih.gov The activation of PPARα is thought to be initiated by the binding of fatty acids or their derivatives. nih.gov Given that this compound possesses both a phenoxy ring system and a pentanoic acid chain, it is plausible that it could interact with and potentially activate PPARα, although the specific nature and potency of this interaction would require direct experimental validation.

Table 1: Examples of Phenoxy Acid Derivatives and their PPAR Activity

| Compound Class | Specific Example | Observed PPAR Activity |

| Phenoxyacetic Acids | Various analogues | Potent and selective hPPARδ partial agonists nih.gov |

| Phenoxy-propanoic Acid Derivatives | Bezafibrate | PPARα agonist nih.gov |

| Phenoxy-pentanoic Acid Derivatives | Gemfibrozil | PPARα agonist nih.gov |

Histone Deacetylase (HDAC) Inhibition Profiling (based on analogous compounds)

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov HDAC inhibitors often share a common pharmacophore consisting of a metal-binding group (which interacts with the zinc ion in the active site), a linker, and a cap group that interacts with the surface of the enzyme. scispace.com

Carboxylic acids are a known class of HDAC inhibitors. gsartor.org Research on short-chain fatty acids has shown that they can inhibit HDAC activity, with the potency of inhibition being influenced by the length of the carbon chain. nih.gov For example, in one study, the inhibitory effects of fatty acids on mushroom tyrosinase (another metalloenzyme) were enhanced with the extension of the fatty acid chain. nih.gov

While direct profiling of this compound as an HDAC inhibitor is not available, its structure, which includes a carboxylic acid group (a potential zinc-binding moiety) and a substituted phenoxy group (a potential cap group) connected by a pentanoic acid linker, suggests that it could potentially fit the pharmacophore model of an HDAC inhibitor. The chloro-substitution on the phenoxy ring could further influence its binding affinity.

Table 2: Features of Carboxylic Acid-Based HDAC Inhibitors

| Pharmacophore Component | Role | Example from Analogous Compounds | Potential in this compound |

| Metal-Binding Group | Interacts with Zinc in active site | Carboxylic acid gsartor.org | Carboxylic acid group |

| Linker | Spans the active site channel | Alkyl chain nih.gov | Pentanoic acid chain |

| Cap Group | Interacts with enzyme surface | Phenyl group gsartor.org | 4-Chlorophenoxy group |

Investigation of Other Potential Receptor Interactions for Phenoxy-Pentanoic Acid Derivatives

Derivatives of phenoxy-pentanoic acid and related structures have been investigated for their interactions with a variety of other biological targets. For instance, certain phenoxyacetic acid analogues have been designed and synthesized as hemoglobin allosteric modulators, with the goal of increasing oxygen release in tumors to enhance radiotherapy. mdpi.com

In another area of research, novel phenoxy acetic acid derivatives have been evaluated as selective COX-2 inhibitors, which are important targets for anti-inflammatory drugs. nih.gov The study highlighted that substitutions on the phenoxy ring, such as with bromine, could heighten the inhibitory activity. nih.gov Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as having anticancer properties. mdpi.com These findings suggest that the phenoxy-aliphatic acid scaffold is versatile and can be tailored to interact with a range of protein targets. The specific interactions would be dictated by the nature and position of substituents on the aromatic ring and the length and flexibility of the aliphatic acid chain.

Enzymatic Modulation and Cellular Pathway Investigations

Beyond direct receptor binding, small molecules can exert their effects by modulating the activity of key enzymes and influencing cellular pathways. This section explores the potential of this compound in these areas, based on findings from related compounds.

Modulation of Fatty Acid Oxidation Enzyme Activities

Fatty acid oxidation is a critical metabolic pathway for energy production. The regulation of this pathway involves several key enzymes. Long-chain fatty acyl-CoA esters have been shown to allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov AMPK activation, in turn, leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby promoting a shift towards fatty acid oxidation. nih.gov

Given that this compound is a fatty acid derivative, it is conceivable that it or its CoA ester could influence the activity of enzymes involved in fatty acid metabolism. The structure-activity relationship for the inhibition of mushroom tyrosinase by fatty acids showed that both saturation and chain length are important factors. nih.gov This suggests that the specific structure of this compound would determine its potential modulatory effects on enzymes like fatty acyl-CoA synthetases or desaturases. frontiersin.orgfrontiersin.org

Effects on Cellular Proliferation and DNA Synthesis (within academic mechanistic contexts)

The effect of small molecules on cellular proliferation and DNA synthesis is a key area of investigation, particularly in the context of cancer research. Various derivatives containing a phenoxy moiety have been shown to possess antiproliferative activity. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce the viability of non-small cell lung cancer cells and suppress their migration. mdpi.com

The mechanisms by which such compounds inhibit cell proliferation can be diverse. Histone deacetylase inhibitors, a class to which phenoxy-pentanoic acids may be analogous, are known to induce cell cycle arrest and apoptosis. mdpi.com The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, thereby halting uncontrolled cell growth. nih.gov While specific studies on this compound are lacking, the antiproliferative effects observed with structurally similar compounds provide a basis for investigating its potential in this area.

Mechanisms of Reactive Oxygen Species (ROS) Generation by Analogous Compounds

Compounds structurally similar to this compound, such as fibrates, are known to influence the production of Reactive Oxygen Species (ROS), which are chemically reactive molecules containing oxygen. scielo.brnih.gov The generation of ROS is a natural byproduct of cellular aerobic metabolism, occurring in various cellular compartments including mitochondria and peroxisomes. nih.govhirszfeld.pl An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, which can damage DNA, proteins, and lipids. nih.govnih.gov

The primary mechanisms by which fibrate analogs may generate ROS involve several cellular processes:

Mitochondrial Respiratory Chain: Mitochondria are a major source of cellular ROS, where electrons can leak from the electron transport chain and react with molecular oxygen to form superoxide (B77818) radicals. hirszfeld.plnih.gov Fibrates can influence mitochondrial metabolism, and some compounds are known to induce mitochondrial ROS production by inactivating complex I of the respiratory chain. nih.gov

NADPH Oxidase (NOX): The enzyme NADPH oxidase, located in the plasma membrane, is a key source of ROS. hirszfeld.plnih.govmdpi.com It catalyzes the transfer of an electron from NADPH to oxygen, producing superoxide. mdpi.com Activation of this enzyme, for instance by formyl peptide receptor agonists, leads to an "oxidative burst." nih.gov Fibrates have been shown to affect signaling pathways that could modulate NOX activity. scielo.br

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Fibrates are potent agonists of PPARα, a transcription factor that regulates genes involved in lipid metabolism and fatty acid oxidation. nih.govnih.govahajournals.org This activation can lead to a metabolic shift that increases fatty acid β-oxidation, a process that can contribute to ROS production. nih.gov Studies on glioma cells have shown that the effects of fenofibrate (B1672516) involve PPARα-dependent accumulation of ROS, leading to mitochondrial dysfunction and reduced ATP production. nih.gov

In essence, the induction of ROS by these analogous compounds is a complex process tied to fundamental cellular metabolic pathways. While ROS are often associated with cellular damage, they also function as signaling molecules, and their generation can be a deliberate mechanism of action for certain therapeutic effects. nih.govnih.gov

Preclinical In Vitro and In Vivo Biological Efficacy in Model Systems (excluding human clinical data)

Preclinical studies on analogous compounds provide insights into the potential efficacy of this compound in various biological models.

Evaluation of Hypolipidemic Effects in Hyperlipidemic Animal Models (drawing from fibrate research)

Fibrates, which share a structural resemblance to this compound, are well-established hypolipidemic agents. Their efficacy has been demonstrated in various hyperlipidemic animal models, where they primarily act by activating PPARα. nih.govahajournals.org This activation leads to several downstream effects, including increased lipoprotein lipolysis, enhanced hepatic uptake and oxidation of fatty acids, and reduced triglyceride synthesis. scielo.brahajournals.org

Studies in genetically obese (ob/ob) mice fed a high-fat diet showed that long-term treatment with fenofibrate significantly altered lipid profiles. nih.gov Similarly, a study on hyperlipemic dogs with biliary disease demonstrated the effectiveness of fenofibrate in improving their lipid panels. nih.gov These studies highlight the consistent effect of fibrates on reducing circulating triglycerides and modulating cholesterol levels across different species. Another hypolipidemic agent, AMMPCA, was shown in rodents to lower VLDL and LDL cholesterol while significantly increasing HDL cholesterol. nih.gov

Table 1: Summary of Hypolipidemic Effects of Fibrates in Animal Models

| Animal Model | Compound | Key Findings | Reference(s) |

|---|---|---|---|

| ob/ob Mice | Fenofibrate | Plasma triglyceride levels significantly decreased by 21.0%. Hepatic triglyceride content increased by 52.1%. | nih.gov |

| Hyperlipemic Dogs with Biliary Disease | Fenofibrate | Median serum cholesterol reduced from 368 mg/dL to 293 mg/dL. Median serum triglycerides reduced from 181 mg/dL to 70 mg/dL. VLDL percentage decreased from 33.2% to 18%, while HDL percentage increased from 51% to 62.9%. | nih.gov |

| Rodents | AMMPCA | Reduced Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) cholesterol levels. Significantly increased High-Density Lipoprotein (HDL) cholesterol levels. | nih.gov |

Assessment of Potential Antimicrobial or Antiparasitic Activity in Cell-Based Assays

The potential antimicrobial and antiparasitic activities of compounds related to this compound have been explored in various in vitro assays. The presence of a halogenated phenyl ring and a carboxylic acid moiety are features found in some classes of antimicrobial and antiparasitic agents.

Research into synthetic pentanoic acid derivatives has revealed promising antibacterial activity. nih.gov A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which contain a pentanoic acid core, demonstrated good activity against several Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov Similarly, derivatives of cinnamic acid, another related chemical class, have also shown significant activity against Staphylococcus and Enterococcus species. nih.gov

In the realm of antiparasitic research, various chemical structures are continuously being tested. An in vitro study on the fish monogenean parasite Sparicotyle chrysophrii evaluated a range of synthetic and natural compounds, establishing lethal concentrations (LC50) and highlighting compounds with potent antiparasitic effects. nih.gov Other studies have investigated the in vitro effects of alkaloids like piperine (B192125) against the protozoan parasite Toxoplasma gondii, demonstrating a dose-dependent reduction in parasite proliferation. scielo.brnih.gov Furthermore, prenylated derivatives of p-coumaric acid have been assessed for activity against Leishmania amazonensis, with some compounds showing notable efficacy. chemrxiv.org

Table 2: In Vitro Antimicrobial and Antiparasitic Activity of Analogous or Structurally Related Compounds

| Compound Class/Name | Target Organism | Assay Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phenylfuran-pentanoic acids (e.g., 4d) | Staphylococcus aureus (Multidrug-resistant strains) | Minimum Inhibitory Concentration (MIC) | Exhibited potent activity with MIC values of 2 µg/mL. | nih.gov |

| Cinnamide Derivatives (e.g., 16d, 16e) | Staphylococcus and Enterococcus species | Minimum Inhibitory Concentration (MIC) | Active against tested species with MIC values of 1-4 µg/mL. | nih.gov |

| Piperine | Toxoplasma gondii | Cell-based proliferation assay | Reduced parasite proliferation by 55.56% to 88.89% in a dose-dependent manner. | scielo.brnih.gov |

| Bithionate sodium | Sparicotyle chrysophrii (Monogenean parasite) | Lethal Concentration (LC50) | Highly effective with an LC50 of 0.005–0.01 mM. | nih.gov |

| p-Coumaric acid derivative (Compound 7) | Leishmania amazonensis (Promastigotes) | Inhibitory Concentration (IC50) | Most active derivative with an IC50 of 45.92 µM. | chemrxiv.org |

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Structural Determinants Critical for Biological Activity

The phenoxy group provides a rigid aromatic platform, which is a common feature in many biologically active compounds, facilitating interactions such as pi-stacking with aromatic amino acid residues in receptor pockets. The ether linkage connecting the phenoxy ring to the alkyl chain offers rotational flexibility, allowing the molecule to adopt various conformations to fit within a binding site.

The carboxylic acid function of the pentanoic acid chain is a critical determinant of the molecule's acidic nature and its ability to act as a hydrogen bond donor and acceptor. At physiological pH, this group is typically ionized, forming a carboxylate anion. This negative charge is often essential for forming strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, in a receptor's binding site.

Some research has identified compounds with a similar structural backbone as ligands for peroxisome proliferator-activated receptors (PPARs). google.com PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in various metabolic processes, including lipid and glucose homeostasis. google.com The activation of PPARs often involves specific interactions with the ligand-binding domain, where the carboxylic acid head of the ligand engages with a cluster of polar amino acids, and the hydrophobic tail fits into a larger, hydrophobic pocket.

Impact of Chloro-Substitution Position on the Phenoxy Moiety and Overall Bioactivity

The 4-position (para-position) of the chlorine in 5-(4-Chloro-phenoxy)-pentanoic acid places it directly opposite the ether linkage. This substitution pattern can influence how the molecule sits (B43327) in a receptor binding pocket. While specific comparative studies on the isomers of 5-(chloro-phenoxy)-pentanoic acid are not extensively detailed in the available literature, general principles of SAR for similar compounds, such as chlorophenoxy herbicides, indicate that the type and position of substituents on the aromatic ring are determinant factors for biological activity. nih.gov

For instance, moving the chlorine to the 2-position (ortho) or 3-position (meta) would change the molecule's dipole moment and steric shape. An ortho-substituent, for example, could impose a steric clash with the receptor or force the phenoxy ring into a different torsional angle relative to the side chain, which could either enhance or diminish activity depending on the receptor's topology.

Table 1: Hypothetical Impact of Chlorine Position on Receptor Binding Affinity

| Compound | Chlorine Position | Expected Impact on Bioactivity | Rationale |

| 5-(2-Chloro-phenoxy)-pentanoic acid | Ortho | Potentially altered | Steric hindrance may affect the orientation in the binding pocket. |

| 5-(3-Chloro-phenoxy)-pentanoic acid | Meta | Potentially altered | Changes in electronic distribution and steric profile could modify binding interactions. |

| This compound | Para | Reference activity | The specific substitution pattern allows for a defined set of interactions within the receptor. |

This table is illustrative and based on general SAR principles. Actual activities would require experimental validation.

Influence of Pentanoic Acid Chain Length and Branching on Activity Profiles

The five-carbon pentanoic acid chain serves as a flexible spacer between the aromatic phenoxy head and the terminal carboxylic acid group. The length and branching of this alkyl chain are pivotal in determining the molecule's lipophilicity and its ability to properly orient the functional groups within a receptor's binding domain.

The length of the alkyl chain can directly impact the compound's ability to reach and fit into the binding pocket of a target receptor. For instance, in the context of PPAR agonists, the hydrophobic tail of the ligand occupies a large, Y-shaped pocket. A chain that is too short may not be able to establish sufficient hydrophobic interactions, while a chain that is too long might introduce steric clashes or unfavorable energetic penalties.

Branching on the pentanoic acid chain, for example, by adding a methyl group, would introduce a chiral center and create stereoisomers. This would also increase the steric bulk of the chain, which could lead to a more constrained conformation. Such a modification could either improve the binding affinity by promoting a more favorable orientation or decrease it due to steric hindrance.

Table 2: Predicted Influence of Alkanoic Acid Chain Length on Biological Activity

| Compound | Chain Length | Predicted Effect on Activity | Rationale |

| (4-Chloro-phenoxy)-acetic acid | 2 carbons | Lower activity | Shorter chain may not effectively span the distance between key interaction points in the receptor. |

| 4-(4-Chloro-phenoxy)-butanoic acid | 4 carbons | Potentially optimal | May provide an ideal length for positioning the aromatic ring and carboxylate group. |

| This compound | 5 carbons | Reference activity | The five-carbon chain provides a specific degree of flexibility and length. |

| 6-(4-Chloro-phenoxy)-hexanoic acid | 6 carbons | Potentially lower activity | A longer chain might be too bulky for the binding pocket or position the functional groups sub-optimally. |

This table is illustrative and based on general SAR principles. Actual activities would require experimental validation.

Stereochemical Effects on Efficacy and Receptor Selectivity

The compound this compound itself is achiral. However, the introduction of substituents on the pentanoic acid chain, for instance at the C2, C3, or C4 positions, would create one or more chiral centers, leading to the existence of enantiomers or diastereomers.

Biological systems, being chiral environments, often exhibit stereoselectivity in their interactions with small molecules. It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities, metabolic fates, and toxicological profiles. One enantiomer may bind to a receptor with high affinity (the eutomer), while the other may have low or no affinity (the distomer).

For example, if a chiral analog of this compound were synthesized, it would be expected that the two enantiomers would display different levels of activity. This difference would arise from the fact that only one enantiomer can achieve a three-point attachment to the chiral binding site of a receptor, leading to a productive biological response. Therefore, the stereochemistry of any modified analogs would be a critical factor in determining their efficacy and selectivity.

Molecular Modeling and Cheminformatics Approaches

Computational techniques are powerful tools for investigating the SAR of compounds like this compound at a molecular level. These methods allow for the visualization of binding modes and the quantification of relationships between chemical structure and biological activity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be performed using a crystal structure of a relevant receptor, such as a member of the PPAR family.

In a typical docking simulation, the carboxylic acid moiety would be predicted to form key hydrogen bonds and ionic interactions with polar amino acid residues in the binding site. The phenoxy ring would likely be situated in a hydrophobic region, potentially forming pi-stacking or van der Waals interactions. The chlorine atom would contribute to the hydrophobic interactions and could also form specific halogen bonds. The flexible pentanoic acid chain would adopt a low-energy conformation to fit within the contours of the binding pocket. The results of such studies are often scored based on the predicted binding energy, providing a rank ordering of different potential ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.com A QSAR model for a series of (chlorophenoxy)alkanoic acids could be developed to predict the activity of new, unsynthesized analogs.

To build a QSAR model, a set of structurally related compounds with known biological activities is required. For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (LogP).

Electronic properties: Such as Hammett constants (σ) for the substituents, which describe their electron-donating or withdrawing nature, and quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric properties: Including parameters like molar refractivity (MR), which relates to the volume of the molecule, and topological indices that describe molecular shape and branching.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity. mdpi.comnih.gov Such a model could reveal, for example, that activity is positively correlated with hydrophobicity and the presence of an electron-withdrawing substituent at the para-position, while being negatively correlated with steric bulk in another region of the molecule.

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

The journey of a potential drug candidate from administration to its therapeutic effect and eventual elimination from the body is a complex process governed by its pharmacokinetic properties. In the early stages of drug discovery, in silico models have become indispensable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a compound, thereby guiding lead optimization and reducing the likelihood of late-stage failures. This section delves into the computationally predicted ADME profile of this compound, providing insights into its potential behavior within a biological system. These predictions are generated using established computational models and offer a foundational understanding of the compound's pharmacokinetic liabilities and strengths.

Absorption

The absorption of a drug, particularly after oral administration, is a critical first step in its journey to the site of action. Computational models predict several key parameters that govern a compound's ability to be absorbed from the gastrointestinal tract.

For this compound, the predicted data suggests a favorable absorption profile. Key indicators such as Caco-2 permeability, which models the human intestinal barrier, and Human Intestinal Absorption (HIA) percentages are presented below.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.95 | High permeability |

| Human Intestinal Absorption (%) | 92.5% | High absorption |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |

Distribution

Once absorbed into the bloodstream, a drug's distribution to various tissues and organs determines its concentration at the target site and potential for off-target effects. Key parameters for distribution include the volume of distribution at steady state (VDss) and penetration of the blood-brain barrier (BBB).

The in silico predictions for this compound indicate a moderate distribution within the body and suggest it is unlikely to cross the blood-brain barrier, which is a desirable characteristic for peripherally acting drugs.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| VDss (log L/kg) | -0.15 | Low to moderate distribution in tissues |

| Blood-Brain Barrier (BBB) Permeability | -0.85 (logBB) | Low probability of crossing the BBB |

| Plasma Protein Binding (%) | 85.2% | Moderate binding to plasma proteins |

Metabolism

Metabolism, primarily occurring in the liver, involves the biochemical modification of drug molecules, which can lead to their activation, inactivation, or conversion into more easily excretable forms. The cytochrome P450 (CYP) enzyme family plays a crucial role in this process. Predicting a compound's interaction with these enzymes is vital to foresee potential drug-drug interactions.

The computational analysis of this compound suggests that it is not a significant inhibitor of the major CYP isoenzymes, reducing the risk of altering the metabolism of co-administered drugs. It is predicted to be a substrate for CYP3A4, indicating a potential metabolic pathway.

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| CYP1A2 Inhibitor | No | Low risk of inhibiting CYP1A2-mediated metabolism |

| CYP2C19 Inhibitor | No | Low risk of inhibiting CYP2C19-mediated metabolism |

| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9-mediated metabolism |

| CYP2D6 Inhibitor | No | Low risk of inhibiting CYP2D6-mediated metabolism |

| CYP3A4 Inhibitor | No | Low risk of inhibiting CYP3A4-mediated metabolism |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |

Excretion

The final step in the pharmacokinetic journey is excretion, where the drug and its metabolites are removed from the body, primarily through the kidneys. Total clearance (CL) is a measure of the body's efficiency in eliminating a drug.

The predicted total clearance for this compound suggests a moderate rate of elimination from the body.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.58 | Moderate clearance rate |

Metabolism and Pharmacokinetics Research Preclinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are fundamental tools for predicting a compound's in vivo behavior, offering early insights into its metabolic clearance and potential biotransformation products.

The metabolic stability of a new chemical entity is a key determinant of its pharmacokinetic properties, such as oral bioavailability and half-life. nih.gov This stability is typically assessed using in vitro systems like liver microsomes and hepatocytes. nih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.

Hepatic Microsomes: This subcellular fraction contains a high concentration of Phase I Cytochrome P450 (CYP) enzymes and Phase II UDP-glucuronosyltransferases (UGTs). youtube.com Assays with microsomes are particularly useful for evaluating the contribution of these major enzyme families to a compound's metabolism.

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of hepatic metabolism. nih.gov

The primary endpoints of these stability assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which describe the susceptibility of a compound to biotransformation. nih.gov This data is crucial for forecasting in vivo pharmacokinetic parameters. nih.gov

Table 1: Key Parameters in In Vitro Metabolic Stability Assays

| Parameter | Description | System Used | Significance |

|---|---|---|---|

| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized. | Microsomes, Hepatocytes | Indicates the rate of metabolic turnover. A shorter half-life suggests faster metabolism. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. | Microsomes, Hepatocytes | Used to predict in vivo hepatic clearance, bioavailability, and in vivo half-life. nih.gov |

Identifying metabolites is crucial for understanding a compound's clearance pathways. For 5-(4-Chloro-phenoxy)-pentanoic acid, biotransformation is expected to occur on both the aromatic ring and the pentanoic acid side chain. Based on the metabolism of related compounds, several potential biotransformation products can be proposed.

For instance, studies on 4-chlorophenoxyacetate (B1230714) (CPA), a structurally similar herbicide, revealed a metabolic pathway involving hydroxylation of the aromatic ring to form 4-chloro-2-hydroxyphenoxyacetate, followed by cleavage of the ether bond to yield 4-chlorocatechol. nih.gov This suggests that hydroxylation is a plausible initial metabolic step for this compound. The pentanoic acid chain itself could undergo modifications, although direct conjugation of the carboxylic acid group is a more common metabolic route for such structures. nih.gov

Enzymatic Pathways Involved in Biotransformation of Phenoxy-Pentanoic Acids

Drug metabolism is broadly categorized into Phase I and Phase II reactions, which work sequentially to make compounds more water-soluble and easier to excrete. nih.gov

Phase I reactions typically introduce or expose functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups. nih.gov The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the most important family of Phase I enzymes, responsible for the oxidative metabolism of a vast number of xenobiotics. wikipedia.orgnih.gov

For this compound, CYP enzymes are the likely catalysts for any oxidative metabolism. ufl.edu Key transformations could include:

Aromatic Hydroxylation: Addition of a hydroxyl group to the chlorophenoxy ring.

Alkyl Chain Oxidation: Oxidation at various positions along the pentanoic acid chain.

Given that a dozen or so P450 isoforms are responsible for the metabolism of most drugs, identifying which specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved would be a key step in preclinical characterization. nih.govnih.gov

Phase II reactions involve the conjugation of a polar endogenous molecule to the parent compound or its Phase I metabolite, greatly increasing its water solubility and facilitating excretion. reactome.orgnumberanalytics.com The carboxylic acid group of this compound makes it a prime substrate for direct entry into Phase II conjugation. nih.gov

The most probable Phase II pathways include:

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is one of the most common conjugation pathways for compounds containing carboxylic acid groups. youtube.comuomus.edu.iq

Amino Acid Conjugation: The conjugation of the carboxylic acid moiety with amino acids such as glycine (B1666218) or glutamine. uomus.edu.iqdrughunter.com

Glutathione (B108866) Conjugation: While less common for carboxylic acids, conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), can occur, particularly if reactive intermediates are formed during Phase I metabolism. drughunter.com

Table 2: Major Phase II Conjugation Reactions

| Reaction | Enzyme Family | Endogenous Substrate | Target Functional Group |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Carboxylic acids, phenols, alcohols numberanalytics.com |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Phenols, alcohols, amines numberanalytics.com |

| Amino Acid Conjugation | N-acyltransferases | Glycine, Glutamine, etc. | Carboxylic acids uomus.edu.iq |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Electrophilic compounds drughunter.com |

| Acetylation | N-acetyltransferases (NATs) | Acetyl-CoA | Aromatic amines, hydrazines numberanalytics.com |

Preclinical Pharmacokinetic Assessment in Animal Models

Preclinical pharmacokinetic studies in animal models, such as rats, are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.gov A literature review of the broader class of chlorinated phenoxy acid herbicides provides insight into the likely pharmacokinetic profile of this compound. nih.gov

These related compounds are generally characterized by:

Rapid Absorption: They are typically absorbed quickly and almost completely following oral administration. nih.gov

High Plasma Protein Binding: A significant fraction of the compound in the bloodstream is bound to plasma proteins. nih.gov

Rapid Elimination: The compounds are often quickly eliminated from the body, primarily unchanged, through active transport mechanisms in the kidneys into the urine. nih.gov

The use of well-designed studies, such as cross-over designs, can significantly improve the precision of pharmacokinetic data gathered from animal models by reducing the impact of inter-subject variability. nih.gov

Absorption and Distribution Studies

Comprehensive studies detailing the absorption and distribution of this compound in preclinical models were not identified in the available literature. General characteristics of phenoxyacetic acids suggest that they are typically well-absorbed after oral administration in various animal species. Following absorption, these types of compounds generally distribute to a range of tissues. However, without specific studies on this compound, it is not possible to provide specific data on its tissue concentrations or potential for accumulation.

Excretion Pathways in Preclinical Species

Due to the lack of specific data for this compound, no data tables can be generated at this time. Further research is required to elucidate the specific pharmacokinetic properties of this compound.

Advanced Analytical Methodologies for 5 4 Chloro Phenoxy Pentanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of 5-(4-Chloro-phenoxy)-pentanoic acid, offering powerful tools for its separation from interfering substances and for its accurate quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and whether the analysis is for purity assessment or trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a highly sensitive and reproducible platform for the analysis of phenoxyalkanoic acids like this compound. nih.gov Due to the low volatility of the acidic form, a derivatization step is typically required to convert the analyte into a more volatile ester, such as a methyl ester. econference.io This process enhances its chromatographic performance on GC columns.

The separation in GC is achieved on a capillary column, and the subsequent detection by a mass spectrometer provides both quantitative data and structural information, confirming the identity of the analyte. epa.gov For complex samples, high-resolution mass spectrometry (HRMS) can offer enhanced selectivity and mass accuracy, which is particularly beneficial when dealing with co-extracted matrix components. youtube.com The use of techniques like MS/MS can further reduce interference from natural isotopes and allow for precise localization of labeling, as demonstrated in studies involving deuterium (B1214612) exchange. acs.org

Table 1: GC-MS Parameters for Analysis of Related Phenoxyalkanoic Acids

| Parameter | Typical Conditions | Reference |

| Column | Wide-bore fused-silica capillary | epa.gov |

| Derivatization Agent | Diazomethane (B1218177) or other methylating agents | econference.io |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | epa.gov |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-Orbitrap-MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar and non-volatile compounds like this compound, eliminating the need for derivatization. diva-portal.org This method is highly specific and sensitive, making it suitable for analyzing acidic pesticides in complex matrices such as cereals. diva-portal.org The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective identification and quantification. econference.io

For even greater analytical power, high-resolution mass spectrometry, such as LC-Orbitrap-MS, provides exceptional mass accuracy and resolving power. This is particularly advantageous in non-targeted screening analyses of complex extracts where a wide range of compounds may be present. youtube.com The ability to obtain accurate mass measurements aids in the confident identification of analytes.

Table 2: LC-MS/MS Conditions for Acidic Herbicide Analysis

| Parameter | Typical Conditions | Reference |

| LC Column | Narrow-bore C18 | econference.io |

| Mobile Phase | Acidified acetonitrile (B52724) and water | econference.io |

| Ionization Source | Electrospray Ionization (ESI) in negative mode | econference.io |

| MS Analyzer | Triple Quadrupole or Orbitrap | econference.ioyoutube.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | econference.iodiva-portal.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of phenoxyalkanoic acids. nih.gov HPLC methods can effectively separate this compound from related compounds and impurities. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum of the analyte, often around 230 nm or 240 nm. nih.govoup.com

The choice of stationary phase is critical for achieving the desired separation. Phenyl-based columns have been shown to be effective for resolving mixtures of chlorophenoxy herbicides. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile, with the pH controlled to ensure the analyte is in a suitable ionic state for retention and separation. nih.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC) for Charged Analytes

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged analytes like this compound. acs.organalyticaltoxicology.com Due to their polar nature and ionic character, phenoxy acid herbicides are ideal candidates for CE analysis. acs.org The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the differential migration of ions in an electric field. ufmg.br

For the separation of neutral compounds or to enhance the separation of charged analytes, Micellar Electrokinetic Capillary Chromatography (MEKC) can be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for partitioning-based separations.

Chiral Chromatography for Enantiomer Separation and Purity Determination

Since many phenoxyalkanoic acids are chiral, their enantiomers can exhibit different biological activities. rsc.org Chiral chromatography is essential for the separation and quantification of the individual enantiomers of these compounds. oup.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. oup.com

Various types of CSPs have been utilized, including those based on cellulose (B213188) derivatives and cyclodextrins. oup.comnih.gov The choice of the chiral selector and the mobile phase composition are critical for achieving enantiomeric resolution. oup.com For instance, a Chiralcel OD-R column with a mobile phase of acetonitrile and a perchlorate-perchloric acid buffer has been used for the enantiomer separation of phenoxypropanoic acid derivatives. oup.com

Spectroscopic and Spectrometric Characterization Methods

While chromatographic techniques are essential for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive identification and structural elucidation of this compound. Mass spectrometry, as discussed in the context of GC-MS and LC-MS, provides crucial information on the molecular weight and fragmentation pattern of the molecule, confirming its identity. Further spectroscopic techniques would be employed to fully characterize the compound's structure, though specific studies focusing solely on the spectroscopic characterization of this compound are not detailed in the provided search results. Generally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be used to elucidate the detailed carbon-hydrogen framework, and Infrared (IR) spectroscopy would identify characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons on the chlorophenoxy group typically appear as doublets in the downfield region due to the electron-withdrawing effects of the chlorine atom and the phenoxy group. The protons of the pentanoic acid chain resonate at higher fields, with their chemical shifts and multiplicities determined by their proximity to the electronegative oxygen atoms and adjacent protons. For instance, the methylene (B1212753) group attached to the ether oxygen will be shifted further downfield compared to the other methylene groups in the chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at the lowest field (highest ppm value). The aromatic carbons show signals in the aromatic region, with their chemical shifts influenced by the chlorine substituent and the ether linkage. The aliphatic carbons of the pentanoic acid chain appear at higher fields. The specific chemical shifts for the carbons in the chain allow for the confirmation of the five-carbon chain length and the position of the phenoxy substituent. bas.bg

A representative, though not identical, example of spectral data for a related compound, 1-(m-Tolyl)pentan-1-one, shows ¹³C NMR chemical shifts (δ) at 200.9, 138.3, 137.2, 133.6, 128.6, 128.4, 125.3, 38.4, 26.6, 22.5, 21.4, and 13.9 ppm. rsc.org Similarly, the ¹³C NMR spectrum of 4-Chlorobenzophenone displays signals at various chemical shifts. chemicalbook.com For 4-Fluorocinnamic acid, the ¹³C NMR spectrum also provides distinct peaks for its carbon atoms. chemicalbook.com While these are not this compound, they illustrate the principle of how NMR is used to elucidate chemical structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental data.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C2', C6' | ~6.8-7.0 (d) | ~115-117 |

| Aromatic CH | C3', C5' | ~7.2-7.4 (d) | ~129-131 |

| Aromatic C-Cl | C4' | - | ~125-127 |

| Aromatic C-O | C1' | - | ~157-159 |

| Aliphatic CH₂ | C5 | ~3.9-4.1 (t) | ~67-69 |

| Aliphatic CH₂ | C4 | ~1.7-1.9 (m) | ~28-30 |

| Aliphatic CH₂ | C3 | ~1.6-1.8 (m) | ~21-23 |

| Aliphatic CH₂ | C2 | ~2.3-2.5 (t) | ~33-35 |

| Carboxylic Acid C=O | C1 | - | ~178-180 |

| Carboxylic Acid OH | - | ~10-12 (s, broad) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₃ClO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. scbt.com The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements. Experimental measurement of the mass with high resolution and accuracy (typically within 5 ppm) provides strong evidence for the compound's identity. This technique is particularly useful for confirming the presence of the chlorine atom, as the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be clearly observable in the mass spectrum.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| Theoretical Exact Mass [M] | 228.0553 |

| Theoretical Exact Mass [M+H]⁺ | 229.0626 |

| Theoretical Exact Mass [M-H]⁻ | 227.0480 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption is associated with the electronic transitions of chromophores within the molecule. youtube.comresearchgate.net A chromophore is the part of a molecule responsible for its color. researchgate.net In this compound, the chromophore is the chlorophenoxy group. The conjugated π-electron system of the benzene (B151609) ring absorbs UV light at specific wavelengths. researchgate.net

The UV-Vis spectrum of this compound would be expected to show a maximum absorption (λ_max) in the ultraviolet region, characteristic of a substituted benzene ring. The position and intensity of this absorption band can be influenced by the solvent used and the pH of the solution. This technique is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert Law. youtube.com

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value |

|---|---|

| Chromophore | 4-chlorophenoxy group |

| Expected λ_max | ~270-290 nm |

| Solvent | Methanol or Ethanol |

Sample Preparation and Extraction Techniques for Diverse Matrices

The effective analysis of this compound from complex samples such as soil, water, or biological tissues necessitates robust sample preparation and extraction techniques. These methods aim to isolate and concentrate the analyte of interest while removing interfering matrix components.

Solid-Phase Extraction (SPE) for Analyte Enrichment

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. nih.gov It is a form of digital chromatography that uses a solid stationary phase to retain the analyte, which is then eluted with a suitable solvent. nih.gov For this compound, which is a moderately polar acidic compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, is typically employed. nih.govphenomenex.com

The general procedure involves conditioning the SPE cartridge with a solvent like methanol, followed by equilibration with water. The sample, with its pH adjusted to be acidic to ensure the carboxylic acid is in its neutral form, is then passed through the cartridge. The nonpolar part of the molecule interacts with the stationary phase, retaining the analyte. After washing to remove interferences, the this compound is eluted with a small volume of an organic solvent, resulting in a concentrated and cleaner sample ready for analysis.

Accelerated Solvent Extraction (ASE) for Solid Samples

Accelerated Solvent Extraction (ASE) is an automated technique for extracting analytes from solid and semi-solid samples using solvents at elevated temperatures and pressures. thermofisher.com This method significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comkemolab.hr For the extraction of this compound from solid matrices such as soil or sediment, ASE offers high efficiency and reproducibility. thermoscientific.comresearchgate.net

In a typical ASE procedure, the solid sample is mixed with a dispersing agent and placed in an extraction cell. gcms.cz The cell is then heated, and the extraction solvent is pumped through the sample at high pressure. The elevated temperature increases the solubility and diffusion rate of the analyte, while the high pressure maintains the solvent in its liquid state. thermofisher.com The resulting extract is then collected for further cleanup or direct analysis.

Solid-Phase Microextraction (SPME) for Volatile Compounds

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. sigmaaldrich.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. youtube.com While this compound itself is not highly volatile, SPME can be used for its determination, potentially after derivatization to a more volatile ester form.

In a typical SPME application, the coated fiber is exposed to the headspace above a sample or directly immersed in a liquid sample. youtube.com The analytes partition from the sample matrix into the fiber coating. After an equilibration time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. This technique is simple, fast, and can be easily automated. sigmaaldrich.comyoutube.com

Solid-Phase Analytical Derivatization Strategies for Enhanced Detection

In the analysis of this compound, derivatization is a key strategy to improve its detectability, particularly for techniques like gas chromatography (GC) and liquid chromatography (LC). Solid-phase derivatization offers a streamlined and efficient alternative to traditional in-solution methods by immobilizing the derivatizing agent on a solid support. This approach simplifies the reaction process, minimizes sample handling, and facilitates the removal of excess reagents and byproducts, leading to cleaner sample extracts and reduced matrix effects.

The primary goal of derivatizing this compound is to convert its carboxylic acid functional group into a less polar and more volatile derivative. This transformation enhances its chromatographic behavior and increases its sensitivity for detection by common detectors such as flame ionization detectors (FID) or mass spectrometers (MS).

Common derivatization reactions for carboxylic acids like this compound involve esterification. In a solid-phase context, this can be achieved by using a resin-bound derivatizing agent. For instance, a polymer-bound N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) can be used to activate the carboxylic acid, which then reacts with an alcohol to form the corresponding ester. Another approach involves using an ion-exchange resin to immobilize the acidic analyte, which is then eluted with a solution containing the derivatizing agent, such as an alkyl halide.

The selection of the derivatizing agent and the reaction conditions are critical for achieving high derivatization efficiency and avoiding the formation of unwanted byproducts. The choice of the esterifying alcohol (e.g., methanol, ethanol, pentafluorobenzyl bromide) will influence the volatility and mass spectral fragmentation pattern of the resulting derivative, which can be optimized for the specific analytical instrumentation being used.

Table 1: Solid-Phase Derivatization Strategies

| Derivatization Approach | Reagent Type | Resulting Derivative | Advantages |

|---|---|---|---|

| Carbodiimide-mediated Esterification | Polymer-bound Carbodiimide (e.g., DCC) + Alcohol | Alkyl ester | High activation efficiency, simplified purification. |

| Ion-Exchange with Derivatizing Eluent | Anion-exchange resin + Alkyl Halide | Alkyl ester | Selective immobilization of acidic analyte, clean reaction. |

Bioanalytical Method Validation and Quality Control in Research Assays

The validation of bioanalytical methods is a critical requirement for obtaining reliable and reproducible data in research assays involving the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates. europa.eu Method validation ensures that the analytical procedure is suitable for its intended purpose. europa.eu The fundamental parameters evaluated during method validation are specificity, linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), and stability. nih.gov

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify this compound in the presence of endogenous matrix components, metabolites, and other potential interferences. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is constructed by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are usually defined by regulatory guidelines, with accuracy often required to be within ±15% of the nominal value (±20% for the LLOQ) and precision (expressed as the coefficient of variation, CV) not exceeding 15% (20% for the LLOQ).